Benzeneoctadecanoic acid, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzeneoctadecanoic acid, sodium salt, can be synthesized through the neutralization of benzeneoctadecanoic acid with sodium hydroxide. The reaction typically involves dissolving benzeneoctadecanoic acid in an organic solvent, followed by the addition of an aqueous solution of sodium hydroxide. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound, often involves large-scale neutralization processes. The acid is reacted with sodium hydroxide in large reactors, followed by purification steps such as filtration and crystallization to obtain the pure sodium salt. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Benzeneoctadecanoic acid, sodium salt, primarily undergoes neutralization reactions due to its acidic nature. It can also participate in substitution reactions where the sodium ion is replaced by other cations. Additionally, it can undergo oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Neutralization: Sodium hydroxide is commonly used to neutralize benzeneoctadecanoic acid.
Substitution: Various metal salts can be used to replace the sodium ion.
Oxidation: Strong oxidizing agents such as potassium permanganate can oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound under controlled conditions
Major Products Formed
Neutralization: this compound.
Substitution: Corresponding metal salts of benzeneoctadecanoic acid.
Oxidation: Oxidized derivatives of benzeneoctadecanoic acid.
Wissenschaftliche Forschungsanwendungen
Benzeneoctadecanoic acid, sodium salt, has diverse applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and other cleaning agents .
Wirkmechanismus
The mechanism of action of benzeneoctadecanoic acid, sodium salt, is primarily based on its ability to interact with lipid bilayers and proteins. Its amphiphilic nature allows it to integrate into cell membranes, altering their permeability and fluidity. This can affect various cellular processes, including signal transduction and membrane transport. The compound can also interact with specific molecular targets, such as enzymes and receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium laurate: Another sodium salt of a fatty acid, used as a surfactant.
Sodium stearate: A sodium salt of stearic acid, commonly used in soaps and detergents.
Sodium palmitate: A sodium salt of palmitic acid, used in similar applications as benzeneoctadecanoic acid, sodium salt
Uniqueness
This compound, is unique due to its benzene ring, which imparts distinct chemical properties compared to other fatty acid salts. This aromatic ring can participate in additional chemical reactions, such as electrophilic substitution, making it more versatile in certain applications .
Eigenschaften
CAS-Nummer |
72089-09-9 |
---|---|
Molekularformel |
C24H39NaO2 |
Molekulargewicht |
382.6 g/mol |
IUPAC-Name |
sodium;18-phenyloctadecanoate |
InChI |
InChI=1S/C24H40O2.Na/c25-24(26)22-18-13-11-9-7-5-3-1-2-4-6-8-10-12-15-19-23-20-16-14-17-21-23;/h14,16-17,20-21H,1-13,15,18-19,22H2,(H,25,26);/q;+1/p-1 |
InChI-Schlüssel |
WLYPJDSKTPQADZ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)CCCCCCCCCCCCCCCCCC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.